
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is a chemical compound known for its potential pharmacological applications. It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. This compound has been studied for its role as an antagonist of certain receptors, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the benzamide ring.
Dimethylation: The amino group is dimethylated using dimethylamine.
Sulfonamidation: The methylsulfonamido group is introduced through a sulfonamidation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of the sulfonamido group.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly in the context of inflammation and immune response.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The compound exerts its effects primarily by acting as an antagonist of the CXCR1 and CXCR2 receptors. These receptors are involved in the chemotaxis of neutrophils, a process crucial for the inflammatory response. By inhibiting these receptors, 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide can reduce inflammation and modulate immune responses .
類似化合物との比較
Similar Compounds
2-Hydroxy-N,N-dimethyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a methylsulfonamido group.
2-Hydroxy-N,N-dimethyl-3-(methylsulfonyl)benzamide: Similar but with a methylsulfonyl group instead of a methylsulfonamido group.
Uniqueness
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CXCR1 and CXCR2 antagonist sets it apart from other similar compounds .
特性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
2-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-5-4-6-8(9(7)13)11-17(3,15)16/h4-6,11,13H,1-3H3 |
InChIキー |
XZMOWZFLKSGVKK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



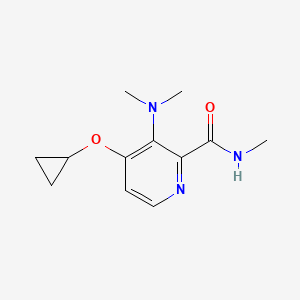
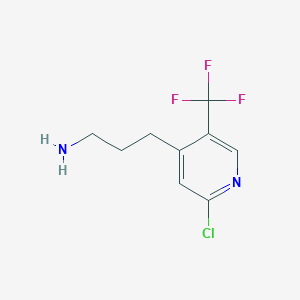
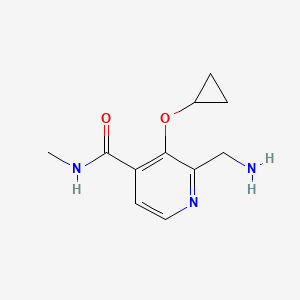
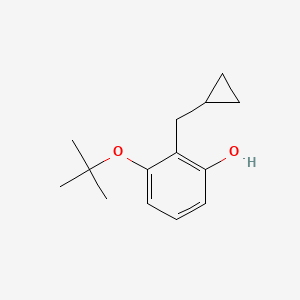
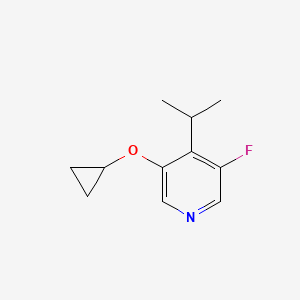
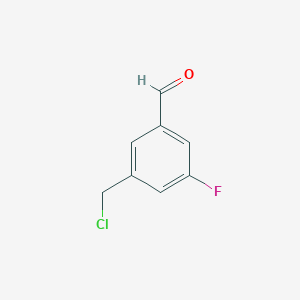
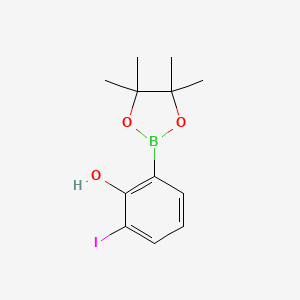
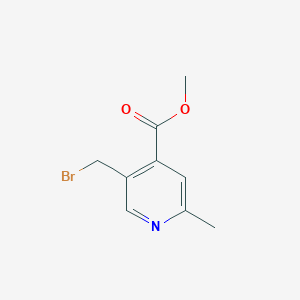
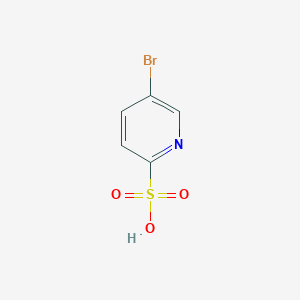
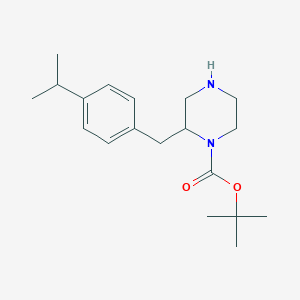
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


